3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide 2,2,2-trifluoroacetate is a chemical compound characterized by its complex structure and significant potential in various scientific applications. It has the molecular formula and is recognized by the CAS number 359436-61-6. The compound features a pyrrole ring and a trifluoroacetate moiety, contributing to its unique chemical properties and reactivity.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide 2,2,2-trifluoroacetate belongs to the class of hydrazides and derivatives of pyrrole. It is notable for its potential biological activity and utility in organic synthesis.
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrole ring and subsequent derivatization. One common method involves the condensation of hydrazine derivatives with diketones or related compounds to form the hydrazide structure.
Technical Details:
The molecular structure of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide 2,2,2-trifluoroacetate can be represented using various structural formulas:
InChI=1S/C7H9N3O3.C2HF3O2/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;3-2(4,5)1(6)7/h1-2H,3-4,8H2,(H,9,11);(H,6,7)
C1=CC(=O)N(C1=O)CCC(=O)NN.C(=O)(C(F)(F)F)O
These codes provide a standardized representation of the compound's structure that can be used in computational chemistry software for further analysis .
The compound participates in various chemical reactions typical of hydrazides and pyrrole derivatives. Notable reactions include:
Technical Details:
The reaction conditions such as temperature, solvent choice (e.g., ethanol or acetone), and catalysts (e.g., acid catalysts) significantly influence the yield and purity of the final product.
Process:
The compound may inhibit specific enzymes or proteins due to its structural similarity to natural substrates or inhibitors within metabolic pathways.
The melting point and boiling point data are not explicitly available but can be inferred from similar compounds within its class.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide 2,2,2-trifluoroacetate has several scientific uses:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3